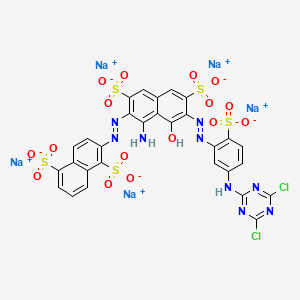
7-Iodohept-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodohept-2-yne is an organic compound with the molecular formula C₇H₁₁I It is characterized by the presence of an iodine atom attached to a hept-2-yne backbone, which includes a carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-2-yne typically involves the iodination of hept-2-yne. One common method is the reaction of hept-2-yne with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodohept-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The triple bond in this compound can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidohept-2-yne, while reduction with hydrogen gas can produce hept-2-ene .
Aplicaciones Científicas De Investigación
7-Iodohept-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 7-Iodohept-2-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the triple bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
- 5-Iodohept-2-yne
- 7-Bromohept-2-yne
- 7-Chlorohept-2-yne
Comparison: 7-Iodohept-2-yne is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications .
Propiedades
Número CAS |
70396-14-4 |
|---|---|
Fórmula molecular |
C7H11I |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
7-iodohept-2-yne |
InChI |
InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3 |
Clave InChI |
RHWYHZXYFWSACB-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


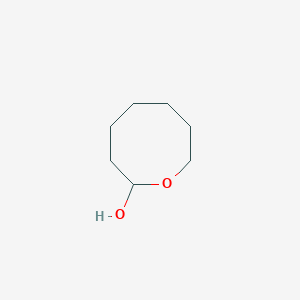
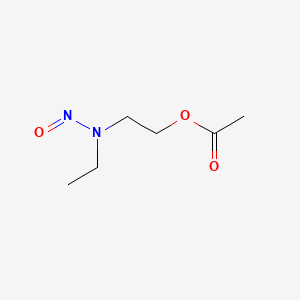
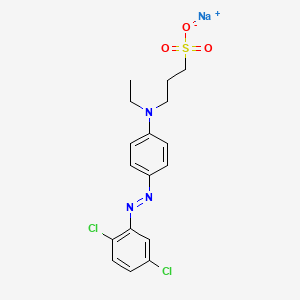
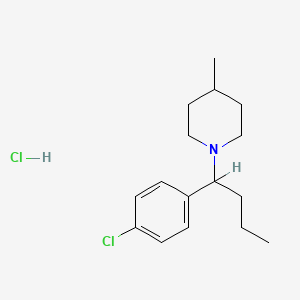

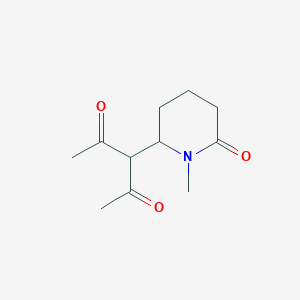
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
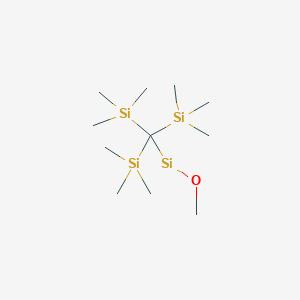

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

